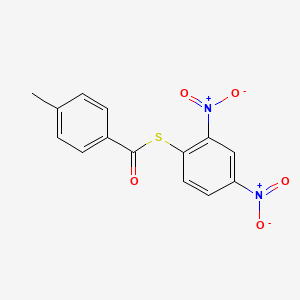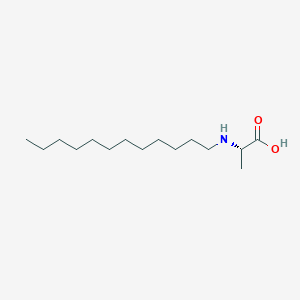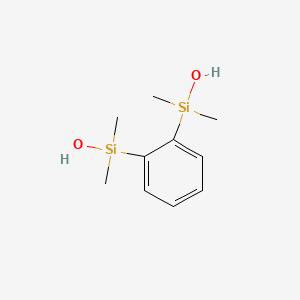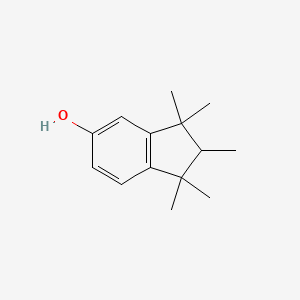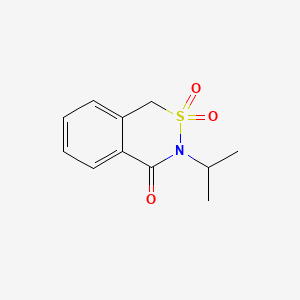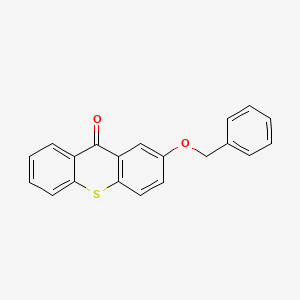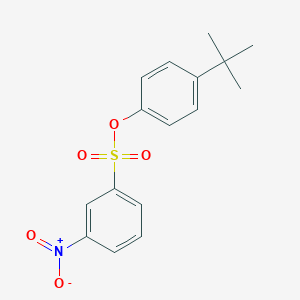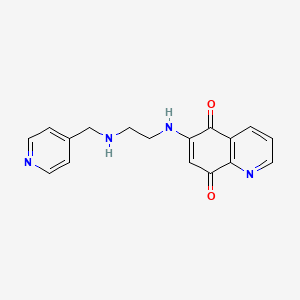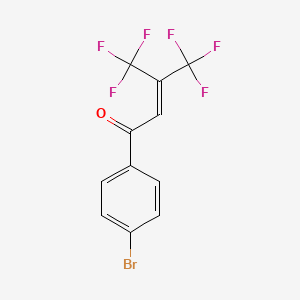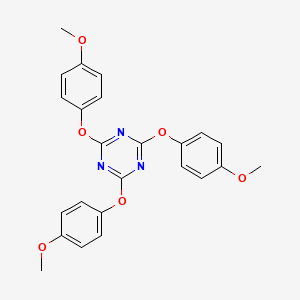
(6,7-Dichloro-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Dichloro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the indole ring and an acetic acid moiety at the 3 position. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials . The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Dichloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese (III) tetra-(4-pyridyl)porphyrin immobilized on chloromethylated polystyrene.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include halogenated indole derivatives, nitroindoles, and sulfonated indoles. These products have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
(6,7-Dichloro-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (6,7-Dichloro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a growth regulator by binding to auxin receptors and modulating gene expression related to cell elongation and division . In medicinal applications, it may exert its effects by interacting with cellular receptors and enzymes, leading to the inhibition of cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating properties.
2,4-Dichlorophenoxyacetic acid: A synthetic herbicide with a longer half-life and greater stability.
5,6-Dichloro-3-indoleacetic acid: Another chlorinated indole derivative with similar chemical properties.
Uniqueness
(6,7-Dichloro-1H-indol-3-yl)acetic acid is unique due to the specific positioning of chlorine atoms on the indole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable chemical entity for research and industrial purposes .
Eigenschaften
CAS-Nummer |
33297-41-5 |
|---|---|
Molekularformel |
C10H7Cl2NO2 |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
2-(6,7-dichloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-6-5(3-8(14)15)4-13-10(6)9(7)12/h1-2,4,13H,3H2,(H,14,15) |
InChI-Schlüssel |
BPIITDYPLAUHGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CN2)CC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





